alpha-TGdR

Cancer Research Nucleoside Analogs Personalized Medicine

Alpha-TGdR is the alpha-anomeric form of 2'-deoxythioguanosine, fundamentally distinct from beta-TGdR. Its α-configuration confers complete resistance to nucleoside phosphorylase, enabling clean study of alternative catabolic pathways. Critically, it is phosphorylated in neoplastic tissues but not in normal bone marrow—a unique selectivity absent in the beta-anomer. It incorporates at terminal DNA positions, inducing chain termination-specific replication stress. For researchers developing tumor-selective kinase prodrugs, studying phosphorylase-independent drug resistance, or requiring a bone marrow-sparing reference standard, alpha-TGdR is essential. Verify anomeric configuration upon procurement.

Molecular Formula C10H13N5O3S
Molecular Weight 283.31 g/mol
CAS No. 789-61-7
Cat. No. B1664700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-TGdR
CAS789-61-7
Synonyms2'-deoxy-6-thioguanosine
beta-2'-deoxythioguanosine
beta-2'-deoxythioguanosine mono-hydrate
beta-thioguanine deoxyriboside
Molecular FormulaC10H13N5O3S
Molecular Weight283.31 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)CO)O
InChIInChI=1S/C10H13N5O3S/c11-10-13-8-7(9(19)14-10)12-3-15(8)6-1-4(17)5(2-16)18-6/h3-6,16-17H,1-2H2,(H3,11,13,14,19)
InChIKeySCVJRXQHFJXZFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

What is alpha-TGdR (CAS 789-61-7)? A Procurement-Ready Overview of the alpha-Anomer of 2'-Deoxythioguanosine


Alpha-TGdR (alpha-2'-deoxythioguanosine, CAS 789-61-7) is the alpha-anomeric form of the purine nucleoside analog 2'-deoxythioguanosine. It is a thiopurine derivative characterized by a 6-thioguanine base linked via an alpha-glycosidic bond to a 2'-deoxyribose sugar [1]. In contrast to its more widely studied beta-anomer (beta-TGdR, 6-thio-dG), the alpha-configuration confers distinct biochemical properties, particularly regarding substrate specificity for nucleotide-converting enzymes and differential tissue uptake [1]. This compound has been investigated as an antineoplastic agent with a unique tumor-selectivity profile in preclinical and early clinical studies [2].

Why alpha-TGdR (CAS 789-61-7) Cannot Be Substituted by beta-TGdR or Other In-Class Nucleosides


Despite sharing the same molecular formula (C₁₀H₁₃N₅O₃S) and base modifications, alpha-TGdR and its beta-anomer (beta-TGdR/6-thio-dG) are not interchangeable for research or therapeutic applications. The alpha-configuration at the glycosidic bond results in distinct recognition by key metabolic enzymes. Most notably, nucleoside phosphorylase, a critical enzyme for nucleoside catabolism, is completely inactive on the alpha-anomer, while actively metabolizing the beta-anomer [1]. Furthermore, the alpha-anomer exhibits a unique pattern of phosphorylation in human tissue extracts: it is phosphorylated in a significant percentage of neoplastic tissues but, critically, not in normal bone marrow [2]. This differential tissue-specific activation is not observed with the beta-anomer, which is broadly phosphorylated in most tissues [2]. Consequently, substituting alpha-TGdR with beta-TGdR in experimental or translational settings introduces fundamentally different pharmacokinetic and pharmacodynamic properties, potentially compromising research reproducibility and clinical translation.

alpha-TGdR (CAS 789-61-7): Head-to-Head Quantitative Evidence for Superior Tumor Selectivity and Differential Metabolism


Superior Tumor-Selective Phosphorylation: alpha-TGdR vs. beta-TGdR in Human Neoplastic Tissue Extracts

In a direct comparison using extracts from human neoplastic tissues, alpha-TGdR was phosphorylated in an appreciable percentage of tumor samples, whereas beta-TGdR was phosphorylated in most tissue extracts regardless of malignancy. Importantly, normal bone marrow extracts (with one exception) did NOT phosphorylate alpha-TGdR, but could phosphorylate beta-TGdR. This indicates a clinically relevant window of tumor-specific activation for alpha-TGdR that is not present for beta-TGdR [1].

Cancer Research Nucleoside Analogs Personalized Medicine

Complete Resistance to Nucleoside Phosphorylase: alpha-TGdR vs. beta-TGdR Metabolic Stability

A purified preparation of human blood cell nucleoside phosphorylase was found to be completely inactive on the alpha-anomer, while it was active on the beta-anomer. This enzymatic distinction was utilized to characterize metabolites of alpha-TGdR and confirms its resistance to a primary catabolic pathway for nucleoside drugs [1].

Drug Metabolism Enzyme Kinetics Nucleoside Analogs

Differential Incorporation into DNA: Terminal vs. Internal Chain Positioning

In vivo studies using radiosulfur-labeled compounds in Mecca lymphosarcoma cells demonstrated that both anomers are converted to triphosphates and incorporated into nucleic acids. However, alpha-TGdR appeared predominantly in the terminal nucleoside positions of RNA and DNA, whereas beta-TGdR appeared predominantly in the internal nucleotide chain [1].

DNA Synthesis Chain Termination Nucleoside Analogs

Absence of Myelosuppression at Therapeutic Doses: alpha-TGdR Clinical Safety Profile

In a Phase I clinical study, alpha-TGdR was administered to cancer patients at single doses up to 1500 mg/m² and daily doses up to 4000 mg/m²/day for 5 days. No significant toxicity was observed at any dose level [1]. This contrasts sharply with the known myelosuppressive toxicity of related thiopurines like 6-thioguanine and the bone marrow toxicity observed with beta-TGdR in preclinical models [2].

Clinical Toxicology Cancer Chemotherapy Bone Marrow Toxicity

Procurement-Driven Application Scenarios for alpha-TGdR (CAS 789-61-7)


Investigating Tumor-Selective Nucleoside Activation Mechanisms

Researchers focused on minimizing off-target toxicity of nucleoside analogs should procure alpha-TGdR as a model compound. Its established property of being phosphorylated in human neoplastic tissues but not in normal bone marrow [1] makes it an ideal positive control for screening novel kinase-dependent prodrugs or for studying the tissue-specific expression of kinases involved in nucleoside analog activation.

Studying Nucleoside Phosphorylase-Independent Drug Metabolism

For studies aimed at bypassing or understanding nucleoside phosphorylase-mediated drug resistance, alpha-TGdR is an essential reagent. Its complete resistance to this enzyme [1] provides a clean chemical tool to investigate alternative catabolic pathways and to assess the role of phosphorylase in the clearance of other nucleoside analogs. This application is directly supported by the enzymatic evidence.

Modeling Chain-Terminating DNA Lesions for Replication Stress Assays

To induce and study replication stress specifically mediated by chain-terminating DNA lesions, alpha-TGdR is a superior choice over its beta-anomer. Evidence shows it incorporates predominantly at terminal nucleoside positions in DNA [1], whereas beta-TGdR inserts internally. This differential incorporation enables researchers to dissect the distinct DNA damage response pathways triggered by terminal chain termination versus internal base mispairing.

Preclinical Evaluation of Myelosuppression-Sparing Antineoplastic Strategies

In preclinical oncology research where maintaining bone marrow function is critical for evaluating long-term treatment or combination therapies, alpha-TGdR provides a validated reference standard. Its clinical safety profile at high doses [1] and the mechanistic basis for sparing normal bone marrow [2] support its use as a benchmark compound in murine tumor models when assessing the therapeutic index of novel antineoplastic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-TGdR

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.